molecular formula C11H18N2O2S B2785649 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide CAS No. 923177-52-0

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide

Cat. No.: B2785649
CAS No.: 923177-52-0
M. Wt: 242.34
InChI Key: XDGUHFZUWQPMSL-UHFFFAOYSA-N
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Description

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)phenylamine with isopropyl methanesulfonate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group substituted with an aminomethyl group, a propan-2-yl group, and a methanesulfonamide moiety. Its molecular formula is C₁₁H₁₅N₂O₂S, with a molecular weight of approximately 242.34 g/mol. The presence of both amine and sulfonamide functional groups suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thus modulating various biochemical processes. However, detailed studies elucidating the exact mechanism of action remain limited.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The specific antimicrobial efficacy of this compound has not been extensively documented but warrants further investigation due to its structural characteristics.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, derivatives similar in structure have shown significant activity against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells, with IC₅₀ values ranging from 0.33 to 7.10 μM . This suggests that this compound may also possess anticancer properties, although specific data on this compound is still needed.

Synthesis and Evaluation

A study focusing on the synthesis of various aminomethyl derivatives found that modifications in the chemical structure significantly influenced biological activity. The synthesized compounds were tested for their antiproliferative effects using MTT assays on different cancer cell lines, revealing promising results for certain derivatives .

Compound NameIC₅₀ (μM)Cell Line
Compound A0.50MCF-7
Compound B0.82HeLa
Compound C1.30A2780

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of similar compounds and their biological activity has been explored extensively. Variations such as the position of substituents on the phenyl ring or the length of alkyl chains have been shown to impact potency significantly. For instance, elongation of alkyl side chains typically resulted in decreased antiproliferative activity against HeLa cells .

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUHFZUWQPMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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